molecular formula C22H26O8 B1234674 Euparotin acetate CAS No. 10215-89-1

Euparotin acetate

Cat. No. B1234674
CAS RN: 10215-89-1
M. Wt: 418.4 g/mol
InChI Key: RGPNOZYPJYBPCP-UPVVJIFBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Euparotin acetate is a sesquiterpene lactone.

Scientific Research Applications

Inhibition of Phosphofructokinase

Euparotin acetate, a plant-derived tumor inhibitor, demonstrates the capability to inhibit the enzyme phosphofructokinase. This inhibition is notable in the presence of substrates like fructose-6-phosphate and adenosine triphosphate. Such inhibition is critical, as phosphofructokinase plays a vital role in the metabolic pathways of cells, especially in cancerous cells (Hanson, Lardy, & Kupchan, 1970).

Molecular Structure Analysis

Research into the molecular structure of euparotin, specifically euparotin bromoacetate, revealed insights into the conformation of cycloheptane and α-methylene-γ-lactone rings in sesquiterpenoids. Understanding the structural aspects of euparotin contributes to the broader understanding of its potential pharmacological applications (McPhail & Sim, 1973).

Potential Pharmaceutical Applications

While not directly focusing on euparotin acetate, a range of studies have explored the pharmaceutical applications of various compounds with similar chemical properties or therapeutic potential. These studies provide context to the potential applications of euparotin acetate in various therapeutic areas, such as anti-inflammatory treatments, chemotherapy adjuvants, and targeted drug delivery systems (Scharpe et al., 1991), (Ramasamy et al., 2013), (Edelman, Adams, & Karnovsky, 1990).

properties

CAS RN

10215-89-1

Molecular Formula

C22H26O8

Molecular Weight

418.4 g/mol

IUPAC Name

[(3aR,4R,6R,6aR,7R,9aS,9bS)-7-acetyloxy-9a-hydroxy-9-methyl-3-methylidene-2-oxospiro[3a,4,5,6a,7,9b-hexahydroazuleno[4,5-b]furan-6,2'-oxirane]-4-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C22H26O8/c1-6-10(2)19(24)29-15-8-21(9-27-21)17-14(28-13(5)23)7-11(3)22(17,26)18-16(15)12(4)20(25)30-18/h6-7,14-18,26H,4,8-9H2,1-3,5H3/b10-6-/t14-,15-,16-,17+,18+,21+,22-/m1/s1

InChI Key

RGPNOZYPJYBPCP-UPVVJIFBSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1C[C@]2(CO2)[C@@H]3[C@@H](C=C([C@@]3([C@@H]4[C@@H]1C(=C)C(=O)O4)O)C)OC(=O)C

SMILES

CC=C(C)C(=O)OC1CC2(CO2)C3C(C=C(C3(C4C1C(=C)C(=O)O4)O)C)OC(=O)C

Canonical SMILES

CC=C(C)C(=O)OC1CC2(CO2)C3C(C=C(C3(C4C1C(=C)C(=O)O4)O)C)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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